Erigeroside

Overview

Description

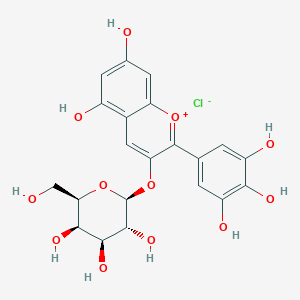

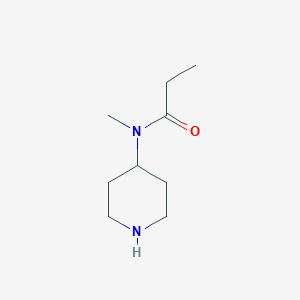

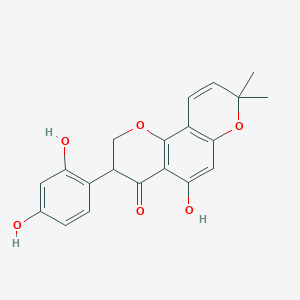

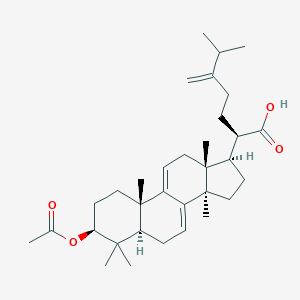

Erigeroside is a natural compound extracted from the plant Erigeron breviscapus. It is a derivative of glucose and is known for its potent antioxidant properties and ability to scavenge free radicals . The compound has a molecular formula of C₁₁H₁₄O₈ and a molecular weight of 274.22 g/mol .

Mechanism of Action

Target of Action

Erigeroside is a derivative of -glucose extracted from Satureja khuzistanica Jamzad It is known for its potent anti-oxidation and free radical scavenging abilities .

Mode of Action

This compound interacts with its targets by exerting strong anti-oxidative effects and scavenging oxidation free radicals . This interaction results in a reduction of oxidative stress within the cells.

Result of Action

The molecular and cellular effects of this compound’s action primarily revolve around its anti-oxidative properties. By scavenging oxidation free radicals, this compound helps to reduce oxidative stress within cells .

Biochemical Analysis

Biochemical Properties

Erigeroside plays a significant role in biochemical reactions, particularly due to its antioxidant capabilities. It interacts with various enzymes and proteins, including those involved in oxidative stress pathways. For instance, this compound has been shown to inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9), which are crucial in the regulation of oxidative stress and inflammation . These interactions help in reducing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the PI3K-Akt signaling pathway, which is essential for cell survival and proliferation . Additionally, it affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage. This compound’s impact on cellular metabolism includes the regulation of glucose uptake and utilization, which is vital for maintaining cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to the inhibition or activation of enzymes. For instance, this compound inhibits the synthesis of iNOS and the activation of MMP-9, thereby reducing the degradation of tight junction proteins like claudin-5 . This inhibition helps in maintaining the integrity of the blood-brain barrier and protecting neurons from ischemic injury. Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its antioxidant properties over extended periods . Long-term exposure to this compound has been observed to enhance cellular resilience to oxidative stress, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects against oxidative stress and inflammation. At higher doses, it may lead to adverse effects, including toxicity and disruption of cellular functions . Studies have identified threshold doses that maximize the beneficial effects of this compound while minimizing potential toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes like iNOS and MMP-9, modulating their activity to reduce the production of ROS and RNS . Additionally, this compound influences metabolic flux by regulating the uptake and utilization of glucose, thereby maintaining cellular energy balance and reducing oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its antioxidant effects . The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches areas affected by oxidative stress and inflammation.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound accumulates in mitochondria, where it helps in reducing mitochondrial oxidative stress and maintaining cellular energy production. This localization is essential for its protective effects against oxidative damage and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Erigeroside can be synthesized through chemical methods, although it is more commonly extracted from natural sources. The synthetic route involves the glycosylation of a suitable aglycone with glucose under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from the whole plant of Erigeron breviscapus. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Erigeroside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .

Scientific Research Applications

Erigeroside has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Studied for its potential therapeutic effects in treating conditions such as stroke, Alzheimer’s disease, and other neurodegenerative disorders

Industry: Used in the development of natural antioxidant formulations for food and cosmetic industries.

Comparison with Similar Compounds

Similar Compounds

Scutellarein-7-O-β-D-glucuronide: Another compound found in the genus Erigeron with similar antioxidant properties.

Chlorogenic acid: A phenolic compound with antioxidant activity found in various plants.

Caffeoylquinic acids: A group of compounds with antioxidant and anti-inflammatory properties

Uniqueness of Erigeroside

This compound is unique due to its specific glycosylation pattern and its potent antioxidant activity. It is particularly effective in scavenging free radicals and protecting cells from oxidative damage, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2/t6-,8-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBPBADGYXFZSW-ZHVGPZTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C(C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974649 | |

| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59219-76-0 | |

| Record name | Erigeroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is erigeroside and where is it found?

A: this compound is a natural compound classified as a pyromeconic acid derivative. It is primarily found in plants belonging to the Erigeron genus, such as Erigeron breviscapus, Erigeron annuus, and Aster souliei. [, , ].

Q2: What are the known pharmacological activities of this compound?

A2: this compound has demonstrated several promising pharmacological activities, including:

- Inhibition of platelet aggregation: this compound significantly inhibits platelet aggregation induced by adenosine diphosphate (ADP) in vitro. [, ]

- Improvement of microcirculation: It can accelerate blood flow in arterioles and venules, relieving microcirculatory disturbances. []

- Protection against cerebral ischemia-reperfusion injury: Studies in rat models suggest a protective effect against cerebral ischemia-reperfusion injury, potentially due to its antioxidant and free radical scavenging properties. [, ]

- Potential antihypertensive effects: this compound is a component of traditional Chinese medicine formulations used to treat hypertension, and studies suggest it may contribute to improving blood pressure and arterial function. []

Q3: What is the structure of this compound?

A: this compound is a glucoside of pyromeconic acid. Its full chemical name is 3-hydroxy-4H-pyran-4-one 3-O-β-D-glucopyranoside. []

Q4: Are there any analytical methods for quantifying this compound in plant material or formulations?

A: Yes, researchers have developed methods using Ultra-High Performance Liquid Chromatography (UPLC) coupled with Photodiode Array Detection (PDA) for the quantification of this compound in Erigeron breviscapus. [, ]

Q5: How does this compound exert its protective effects against cerebral ischemia-reperfusion injury?

A: While the exact mechanisms are still under investigation, studies suggest that this compound's antioxidant and free radical scavenging properties may play a crucial role in protecting against cerebral ischemia-reperfusion injury. [, ] Further research is needed to fully elucidate the underlying molecular pathways involved.

Q6: What other compounds are often found alongside this compound in Erigeron species?

A6: Erigeron species are known to contain various other bioactive compounds, including:

- 3-hydroxy-4-pyranone: A precursor to this compound, also exhibiting platelet aggregation inhibition and microcirculation improvement properties. []

- Caffeic acid derivatives: Such as chlorogenic acid, neochlorogenic acid, and dicaffeoylquinic acids, known for their antioxidant and anti-inflammatory activities. [, ]

- Flavonoids: Like scutellarin and apigenin, often associated with antioxidant, anti-inflammatory, and vasodilatory effects. [, ]

Q7: Has this compound been investigated for its thrombin inhibitory activity?

A: Yes, a recent study utilizing thrombin-immobilized magnetic nanoparticles coupled with UPLC and mass spectrometry identified this compound as a potential thrombin inhibitor present in Erigeron breviscapus extract. [] This finding suggests this compound could contribute to the plant's traditional use in treating cardiovascular diseases.

Q8: Are there any known structure-activity relationships for this compound or related compounds?

A: While specific structure-activity relationships for this compound require further investigation, studies on related compounds like nitrogen-containing analogues of this compound suggest that modifications to the pyrone ring structure can impact biological activity, particularly cytotoxicity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)